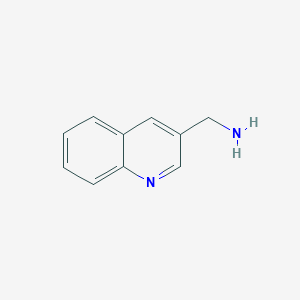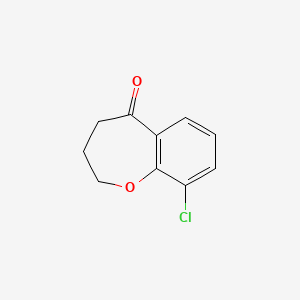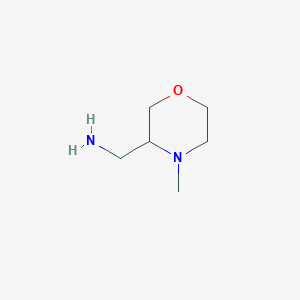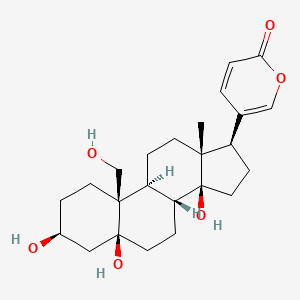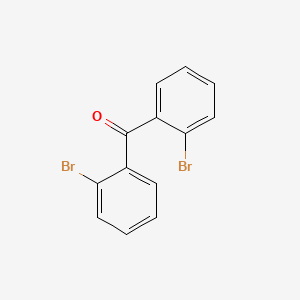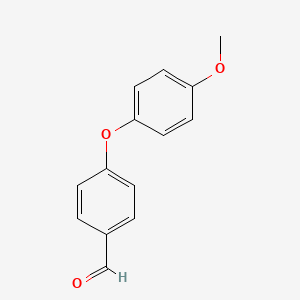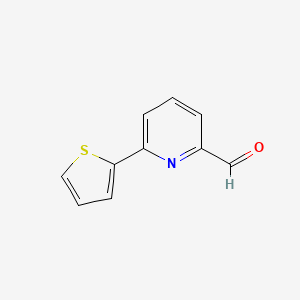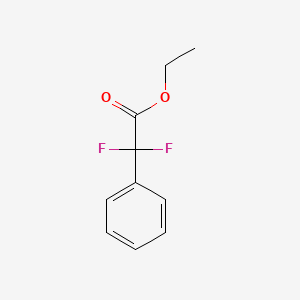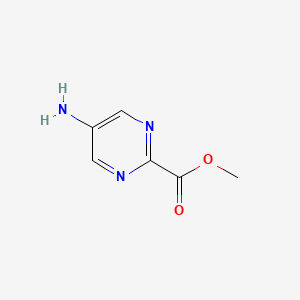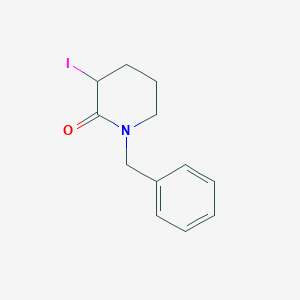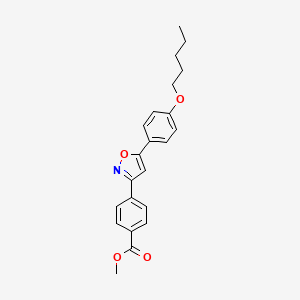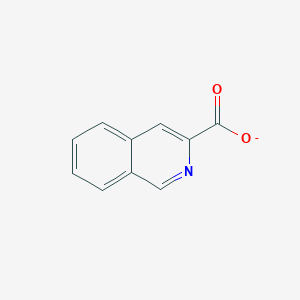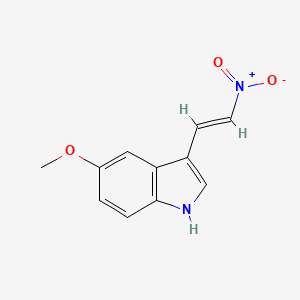
5-Methoxy-3-(2-nitrovinyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-3-(2-nitrovinyl)-1H-indole, also known as 5-MEO-DVNI, is a synthetic compound derived from indole, an aromatic heterocyclic organic compound. It is a derivative of the popular psychedelic drug 5-MeO-DMT, and has been studied for its potential therapeutic uses.
Aplicaciones Científicas De Investigación
Electrophilic Reactions and Solvent Effects
5-Methoxy-3-(2-nitrovinyl)-1H-indole acts as an electrophile and shows unique reactions with various nucleophiles. In solvents like THF (tetrahydrofuran), nucleophiles undergo conjugate addition to the β-carbon of the nitrovinyl side chain, leading to the formation of novel 3-substituted 1-methoxyindoles, demonstrating a distinct solvent effect (Yamada, Izumi, Yamada, & Somei, 2005). This reaction varies in different solvents, indicating the importance of solvent choice in chemical synthesis.
Synthesis of Aromatic Systems with Nitrovinyl Moiety
This compound is also involved in the synthesis of aromatic systems containing an o-nitrovinyl moiety, such as 5-nitro-4-vinylindoles. This represents a mild and efficient new procedure for synthesizing these relevant synthetic structures (Egris, Villacampa, & Menéndez, 2009).
Indole Derivatives and Biological Activity
The chemical serves as a starting material for synthesizing indole derivatives with preliminary biological activity information. For example, 2-ethoxycarbonylindoles reacted with 1-dimethylamino-2-nitroethylene yield 3-(2-nitrovinyl)indoles, which have potential biological significance (Vega et al., 1981).
Fluorescent Organic Nanoparticles
This compound is used in the synthesis of fluorescent organic nanoparticles. Nanoparticles of 3-styrylindoles including variants with 5-methoxy-1H-indole demonstrate unique fluorescence properties, useful in various applications like bioimaging (Singh & Ansari, 2017).
Novel Synthesis Methods
Research shows novel methods of synthesis involving this compound, like the Michael addition to 3-(2-nitrovinyl)indoles, providing a pathway toward indole derivatives with a 2-nitroethyl group and polar azole moiety (Aksenov et al., 2019).
Propiedades
IUPAC Name |
5-methoxy-3-[(E)-2-nitroethenyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-2-3-11-10(6-9)8(7-12-11)4-5-13(14)15/h2-7,12H,1H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIAZIKEFZGLDL-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2/C=C/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-(2-nitrovinyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

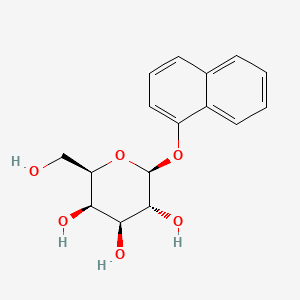
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1588531.png)
